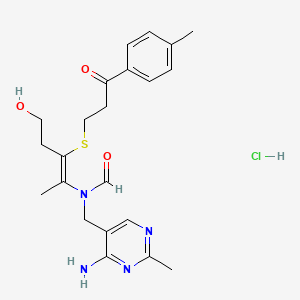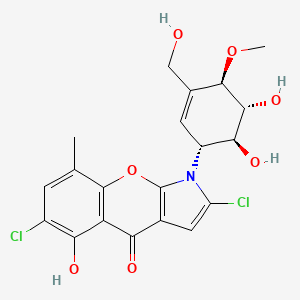
3,5-Dibromo-4-hydroxybenzamide
Descripción general
Descripción
3,5-Dibromo-4-hydroxybenzamide, also known as DBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBH is a derivative of salicylamide and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Environmental and Soil Science
Biodegradation and Environmental Impact : Research has shown that 3,5-dibromo-4-hydroxybenzamide is a metabolite in the biodegradation process of bromoxynil, a herbicide. Studies have focused on the degradation of bromoxynil in various environments, including soil and water. For instance, the metabolism of bromoxynil by Klebsiella pneumoniae subsp. ozaenae, leading to the formation of 3,5-dibromo-4-hydroxybenzoic acid, highlights the role of microorganisms in herbicide breakdown (McBride, Kenny, & Stalker, 1986). Similarly, studies on the behavior of bromoxynil in plants and soil have identified this compound as a degradation product (Luther, Abendroth, Prause, & Leipold, 1985).
Microbial Degradation
Biological Transformation : The transformation of bromoxynil by microorganisms like Pseudomonas putida has been studied, with this compound identified as a by-product. This process is crucial for understanding the ecological impact of herbicides and their biodegradation pathways (Vokounová, Vacek, & Kunc, 2008).
Agricultural and Plant Science
Herbicide Resistance and Plant Genetics : Research in transgenic plants expressing a bacterial detoxification gene for bromoxynil highlighted the significance of these transformations in developing herbicide resistance. The study showed that transgenic tobacco plants expressing a bromoxynil-specific nitrilase converted bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, thus conferring resistance to the herbicide (Stalker, McBride, & Malyj, 1988).
Chemical Research and Applications
Chemical Synthesis and Characterization : Studies in the field of organic chemistry have looked into the synthesis and structural characterization of compounds like this compound. For example, research on the solid-state polymerization of 3,5-dihalo-4-aminobenzoylchlorides provides insights into new structural perspectives and applications in material science (Sandor & Foxman, 2000).
Biomedical Research
Cancer Research and Therapeutics : While direct studies on this compound in cancer research are limited, related compounds, such as various benzamide derivatives, have been explored for their potential in cancer therapy. These studies contribute to a broader understanding of the chemical's role in medicinal applications (Tang et al., 2017).
Mecanismo De Acción
- The primary target of 3,5-Dibromo-4-hydroxybenzamide (DBHB) is not explicitly specified in available literature . However, it belongs to the class of organic compounds known as benzanilides . These compounds contain an anilide group in which the carboxamide group is substituted with a benzene ring. The general structure of benzanilides is RNC(=O)R’, where R and R’ represent benzene rings .
- Two reported pathways for DBHB catabolism are:
Target of Action
Biochemical Pathways
Action Environment
Análisis Bioquímico
Biochemical Properties
3,5-Dibromo-4-hydroxybenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with thyroid hormone-binding proteins, potentially transporting thyroxine from the bloodstream to the brain . Additionally, it may interact with other biomolecules, influencing their activity and stability. The nature of these interactions often involves binding to specific sites on the proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit electron transport at or near photosystem II and the oxygen evolution pathway in chloroplasts, thereby interfering with energy transfer and ATP generation . This inhibition can lead to altered cellular metabolism and reduced energy availability, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites, preventing substrate access. This compound has been shown to inhibit photoreduction and photophosphorylation reactions in chloroplasts, affecting the electron transport chain and ATP synthesis . These interactions result in changes in gene expression and cellular responses to environmental stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it can be moderately mobile in the environment and has moderate acute ecotoxicity . Over time, its degradation products may exert different effects on cells, potentially leading to altered cellular responses and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and cellular metabolism. At higher doses, it can cause toxic or adverse effects, including endocrine disruption and negative reproductive or developmental outcomes . Understanding the dosage-dependent effects is crucial for its safe application in research and potential therapeutic uses.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the nitrile hydratase–amidase pathway in rhodococci . This pathway transforms nitriles into amides, which can then be further metabolized into carboxylic acids. The compound’s interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it may bind to thyroid hormone-binding proteins, facilitating its transport to target tissues . The compound’s localization and accumulation within cells can affect its activity and function, influencing cellular responses to environmental changes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its presence in chloroplasts can inhibit photophosphorylation and electron transport, impacting energy production and cellular metabolism
Propiedades
IUPAC Name |
3,5-dibromo-4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLXTZOZEHWWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184451 | |
| Record name | Benzamide, 3,5-dibromo-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3037-56-7 | |
| Record name | 3,5-Dibromo-4-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3037-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3,5-dibromo-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003037567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 3,5-dibromo-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,5-Dibromo-4-hydroxybenzamide formed in the environment?
A: this compound is a primary degradation product of the herbicide bromoxynil in soil. Studies show that microbial activity plays a significant role in this degradation process. [, ] For example, researchers identified this compound alongside 3,5-dibromo-4-hydroxybenzoic acid in Regina heavy clay treated with bromoxynil. The degradation was significantly faster in non-sterile soil, highlighting the role of microorganisms. []
Q2: Are there microorganisms capable of utilizing bromoxynil as a nitrogen source and what is their mechanism?
A: Yes, certain bacterial species can utilize bromoxynil as a nitrogen source. A strain of Klebsiella pneumoniae subsp. ozaenae, isolated from soil, demonstrated complete conversion of bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, utilizing the released ammonia as its sole nitrogen source. [] This conversion is facilitated by a highly specific nitrilase enzyme (EC 3.5.5.1) present in Klebsiella pneumoniae subsp. ozaenae, which directly converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid without the formation of this compound. []
Q3: What happens to bromoxynil in a wastewater treatment plant?
A: Research using radiolabeled bromoxynil (with ⁸²Br) in a lab-scale activated sludge plant revealed several degradation pathways. While only 5% of the bromoxynil was degraded after pre-adapting the activated sludge, the identified degradation products included this compound and 3,5-dibromo-4-hydroxybenzoic acid. [] Additionally, approximately 1.9% of the ⁸²Br was released as bromide ions (Br−) through debromination. Notably, the activated sludge exhibited significant adsorption of bromoxynil, reaching approximately 130% of the initial concentration in the solution. []
Q4: Are there analytical methods to detect bromoxynil and its degradation products in environmental samples?
A: Yes, researchers have developed spectrophotometric methods to detect bromoxynil in soil samples, such as Regina heavy clay. [] Furthermore, paper and thin-layer chromatography techniques have been successfully employed to isolate and identify bromoxynil's degradation products, including this compound and 3,5-dibromo-4-hydroxybenzoic acid, from soil. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid](/img/structure/B1230723.png)
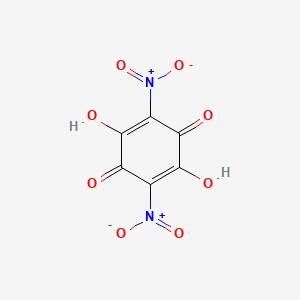
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230726.png)
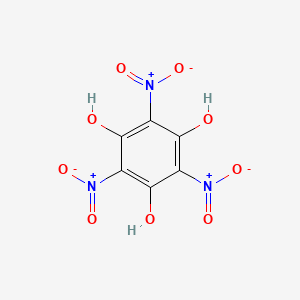
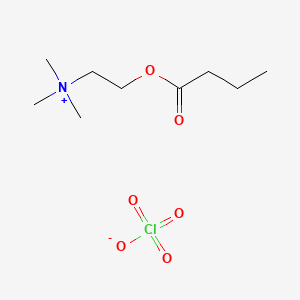

![[[5-(Carbamothioylhydrazinylidene)-3,3-dimethylcyclohexylidene]amino]thiourea](/img/structure/B1230738.png)
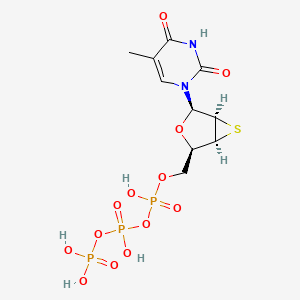


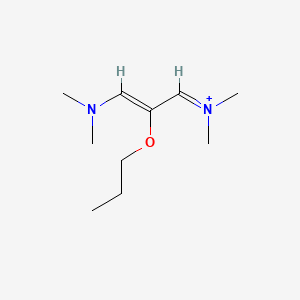
![2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid](/img/structure/B1230745.png)
